molecular formula C13H18Cl2N2O2 B1452394 2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1219949-53-7

2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1452394
CAS No.: 1219949-53-7
M. Wt: 305.2 g/mol
InChI Key: QVQOXNSWUZWYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • The synthesis of complex molecules like vandetanib involves multi-step chemical transformations, including chlorination and substitution reactions, where compounds with piperidine structures play a crucial role in achieving high yields and commercial viability in industrial-scale production (Mi, 2015).
  • Nucleophilic aromatic substitution reactions involving piperidine illustrate the compound’s reactivity, providing a pathway to synthesize various derivatives, crucial for developing pharmaceuticals and fine chemicals (Pietra & Vitali, 1972).

Pharmacological Applications

  • Piperidine derivatives are central to the discovery and development of new therapeutic agents, including DPP IV inhibitors for treating type 2 diabetes mellitus. These compounds exhibit a balance between inhibiting enzyme activity and maintaining physiological roles, highlighting the therapeutic potential of piperidine-based structures (Mendieta, Tarragó, & Giralt, 2011).
  • Arylcycloalkylamines, including phenyl piperidines, are explored for their potential in treating psychiatric disorders due to their binding affinity at D2-like receptors. This research underscores the significance of piperidine scaffolds in developing antipsychotic medications (Sikazwe et al., 2009).

Environmental and Material Science

  • The modification of xylan with chloro-functionalized reagents demonstrates the utility of such compounds in creating biopolymer derivatives with specific properties, suggesting potential applications in drug delivery and material science (Petzold-Welcke et al., 2014).
  • The investigation into the combined effects of chlorpyrifos and cypermethrin on developmental and lung health underscores the environmental impact of chloro-containing compounds, emphasizing the need for research into mitigating these effects (Shaikh & Sethi, 2020).

Properties

IUPAC Name

2-piperidin-2-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-10-4-7-16-12(9-10)13(17)18-8-5-11-3-1-2-6-15-11;/h4,7,9,11,15H,1-3,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQOXNSWUZWYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.